((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is a complex organic compound that belongs to the morpholine family. This compound is characterized by its unique structure, which includes a morpholine ring substituted with benzyl and benzyloxymethyl groups. Its IUPAC name is [(2R,6S)-4-benzyl-6-(phenylmethoxymethyl)morpholin-2-yl]methanol, and it has a CAS number of 1093085-89-2. The molecular formula is and its molar mass is approximately 327.42 g/mol .
The synthesis of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol typically involves multiple steps starting from readily available precursors.
The molecular structure of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol features a morpholine ring with additional substituents that provide specific chemical properties:
The compound's structure can be represented using its SMILES notation: OC[C@@H]1O[C@H](COCC2=CC=CC=C2)CN(CC3=CC=CC=C3)C1
.
((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol undergoes various chemical reactions, including:
The mechanism of action for ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol involves its interaction with specific molecular targets within biological systems. It is believed to exert effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use, which may include enzyme inhibition or receptor activation .
((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol has a wide range of applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2